(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine
Description
(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine is a chiral diamine characterized by a stereogenic center at the C1 position and a 2-ethylphenyl substituent. This compound belongs to a class of ethane-1,2-diamine derivatives, which are widely utilized in asymmetric catalysis, coordination chemistry, and pharmaceutical research due to their chelating properties and enantioselectivity .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1R)-1-(2-ethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3/t10-/m0/s1 |
InChI Key |
QSTKZVRUCDJPPN-JTQLQIEISA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](CN)N |
Canonical SMILES |
CCC1=CC=CC=C1C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2-ethylbenzaldehyde reacts with one of the amino groups of ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted diamines.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure is conducive to forming complexes with other active pharmaceutical ingredients, enhancing their solubility and bioavailability. For instance, derivatives of ethylenediamine are known to be integral in the formulation of bronchodilators and antihistamines, which are essential in treating respiratory conditions and allergies, respectively .
Analgesic and Anti-inflammatory Agents:
Research indicates that compounds related to (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine exhibit analgesic properties. Studies have shown that similar diamines can modulate pain pathways, suggesting potential applications in developing non-opioid pain relief medications .
Chemical Synthesis
Catalysts in Organic Reactions:
The compound is utilized as a chiral ligand in asymmetric synthesis. Its enantiomerically pure forms have been shown to enhance the selectivity and efficiency of catalytic reactions, particularly in the synthesis of pharmaceuticals and agrochemicals . The ability to form stable complexes with transition metals makes it a valuable component in catalysis.
Polymer Chemistry:
Due to its amine functionality, (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine is employed in the production of polyurethanes and other polymers. It acts as a chain extender or cross-linker, contributing to the mechanical properties and thermal stability of polymeric materials .
Agrochemical Applications
Pesticide Formulations:
Research has identified that derivatives of ethylenediamine can be used as intermediates in synthesizing agrochemicals, including fungicides and herbicides. The compound's ability to chelate metal ions enhances the efficacy of certain pesticides by improving their stability and bioavailability in soil .
Analytical Chemistry
Fluorescent Probes:
Recent studies have explored the use of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine as a fluorescent probe for detecting specific ions or biomolecules. Its optical properties allow for applications in sensing technologies, where it can provide real-time monitoring of chemical environments .
Case Studies
Mechanism of Action
The mechanism of action of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with enzymes, receptors, or other biomolecules to exert its effects.
Pathways Involved: The compound may modulate biochemical pathways related to its target, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
This section evaluates structural analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
Key structural variations among ethane-1,2-diamine derivatives include:
- Chain Length : Ethane-1,2-diamine vs. propane-1,3-diamine linkers.
- Aromatic Substituents : Electron-donating (e.g., ethyl, methoxy) vs. electron-withdrawing groups (e.g., trifluoromethyl, halogens).
Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives
Key Observations :
- Ethyl vs.
- Electron-Withdrawing Substituents: Derivatives with trifluoromethyl or trifluoromethoxy groups exhibit increased lipophilicity and stability but may reduce nucleophilicity of the amino groups .
Insights :
- The ethane-1,2-diamine scaffold in the target compound likely balances antimicrobial efficacy and safety, whereas propane-1,3-diamine analogs, while more potent, suffer from cytotoxicity .
- Substituted benzyl groups (e.g., 2-ethylphenyl) may enhance target specificity by modulating membrane permeability .
Physicochemical Properties
Table 3: Physicochemical Comparison
Notes:
- LogP : The ethyl group in the target compound contributes to moderate lipophilicity, favoring membrane penetration compared to polar trifluoromethyl derivatives .
- Solubility : Electron-donating substituents (e.g., ethyl) improve solubility in organic solvents, whereas halogenated analogs are more suited for lipid-rich environments .
Biological Activity
(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine, a chiral diamine compound, has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and applications in medicine and industry.
The molecular formula of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine is CHN, with a molecular weight of approximately 168.25 g/mol. The compound features two amino groups attached to an ethane backbone, which contributes to its reactivity and interaction potential with biological molecules.
The biological activity of (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine is primarily attributed to its ability to form hydrogen bonds and other non-covalent interactions with various biological targets, including enzymes and receptors. These interactions can modulate the activity of these targets, influencing biochemical pathways and cellular responses.
1. Interaction with Biological Molecules
Research indicates that (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine acts as a biochemical probe due to its ability to interact with diverse biological molecules. This interaction is essential for understanding its potential therapeutic applications.
3. Neuroprotective Effects
Emerging research has indicated that diamines like (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine may exhibit neuroprotective effects. These effects are hypothesized to arise from their interactions with neurotransmitter systems or neurotrophic factors.
1. Medicinal Chemistry
(1R)-1-(2-Ethylphenyl)ethane-1,2-diamine serves as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders and other therapeutic areas. Its unique structure allows for modifications that can enhance biological activity and specificity .
2. Coordination Chemistry
In coordination chemistry, this compound is utilized as a ligand due to its ability to form stable complexes with metal ions. These complexes are valuable in catalysis and material science applications.
Comparison with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethylenediamine | 107-15-3 | Parent compound lacking the ethyl group |
| 1,2-Diaminopropane | 78-90-0 | Different alkyl substitution |
| 1,3-Diaminopropane | 109-76-2 | Varying carbon chain length |
The presence of the 2-ethylphenyl group in (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine imparts distinct chemical properties compared to these similar compounds, influencing its reactivity and interaction profiles .
Case Studies
Case Study 1: Antitumor Screening
A study investigated the potential of diamines in cancer therapy by screening various derivatives for cytotoxicity against cancer cell lines. While (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine was not directly tested, related compounds showed promising results in inhibiting tumor growth.
Case Study 2: Neuroprotective Studies
Another study explored the neuroprotective effects of structurally similar diamines in models of neurodegenerative diseases. The findings highlighted the importance of amino group positioning in enhancing neuroprotection, suggesting that (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine may also exhibit beneficial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
